molecular formula C11H20Cl2N2 B1425246 {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1185149-23-8

{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Cat. No.: B1425246
CAS No.: 1185149-23-8
M. Wt: 251.19 g/mol
InChI Key: OWPZIFYCXYKEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2 and a molecular weight of 251.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of 3-(dimethylaminomethyl)benzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms or receptor interactions.

  • Medicine: It has potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • N-Methylbenzylamine: A structurally similar compound with applications in organic synthesis.

  • Dimethylaminomethylbenzene: Another related compound used in various chemical reactions.

Uniqueness: {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is unique in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-12-8-10-5-4-6-11(7-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPZIFYCXYKEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)CN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 5
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.